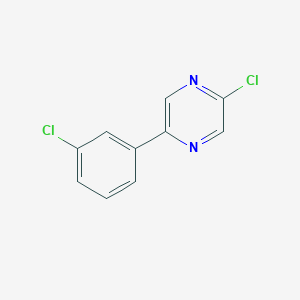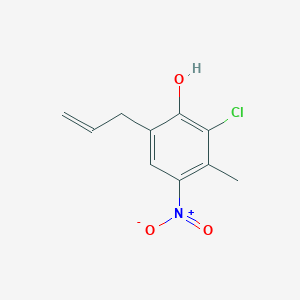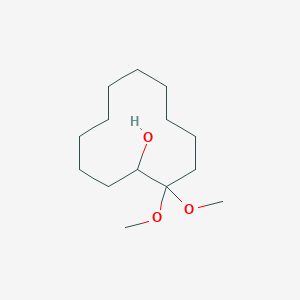
N,N'-Bis(2-bromo-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-bromo-4-methylphenyl)urea is an organic compound with the molecular formula C15H14Br2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 2-bromo-4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-bromo-4-methylphenyl)urea typically involves the reaction of 2-bromo-4-methylaniline with phosgene or a phosgene equivalent, such as triphosgene. The reaction is carried out in an inert solvent like dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N’-Bis(2-bromo-4-methylphenyl)urea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-bromo-4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in an inert solvent are employed.
Major Products Formed
Substitution: Products depend on the substituent introduced, such as alkyl or aryl derivatives.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Amines or other reduced forms of the compound are typically formed.
Scientific Research Applications
N,N’-Bis(2-bromo-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-bromo-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the urea moiety play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-methylphenyl)urea
- N,N’-Bis(2-ethyl-6-methylphenyl)urea
- N-(4-methylphenyl)-N’-(3-nitrophenyl)urea
- N,N’-Bis(3-nitrophenyl)urea
Uniqueness
N,N’-Bis(2-bromo-4-methylphenyl)urea is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance its potential for substitution reactions and may contribute to its biological efficacy.
Properties
CAS No. |
88312-99-6 |
|---|---|
Molecular Formula |
C15H14Br2N2O |
Molecular Weight |
398.09 g/mol |
IUPAC Name |
1,3-bis(2-bromo-4-methylphenyl)urea |
InChI |
InChI=1S/C15H14Br2N2O/c1-9-3-5-13(11(16)7-9)18-15(20)19-14-6-4-10(2)8-12(14)17/h3-8H,1-2H3,(H2,18,19,20) |
InChI Key |
LGBXKSSLZHQYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
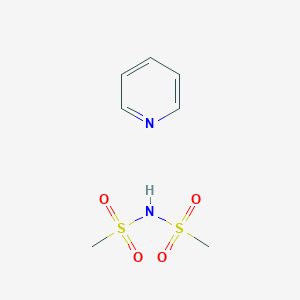
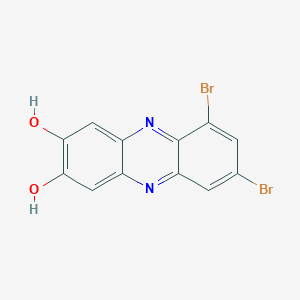
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
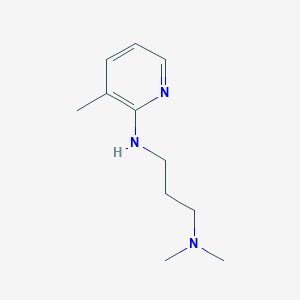
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)

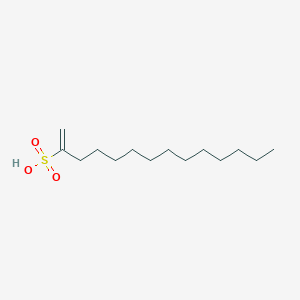
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
